molecular formula C5H13NO4S2 B2473302 4-Methanesulfonylbutane-1-sulfonamide CAS No. 2094341-16-7

4-Methanesulfonylbutane-1-sulfonamide

Cat. No. B2473302
CAS RN: 2094341-16-7
M. Wt: 215.28
InChI Key: AWXKEKFJXAXDFU-UHFFFAOYSA-N
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Description

4-Methanesulfonylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2094341-16-7 . It has a molecular weight of 215.29 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(methylsulfonyl)butane-1-sulfonamide . The Inchi Code is 1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) .


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 215.29 .

Scientific Research Applications

Sulfonamide Functional Group in Medicinal Chemistry

The sulfonamide group, as found in compounds like 4-Methanesulfonylbutane-1-sulfonamide, is critical in medicinal chemistry. It is a key component in a variety of marketed drugs, particularly sulfonamide antibacterials. These compounds are known for inhibiting tetrahydropteroic acid synthetase and derive from 4-aminobenzenesulfonamide. The sulfonamide moiety in these drugs acts as an isostere for the carboxylic acid group of their natural substrate, 4-aminobenzoic acid. Despite some associated hypersensitivity and skin rashes, the sulfonamide group is deemed essential and safe in the medicinal chemist's toolkit (Kalgutkar et al., 2010); (Smith & Jones, 2008).

Carbonic Anhydrase Inhibition

Sulfonamides derived from structures like indanes and tetralines, related to 4-Methanesulfonylbutane-1-sulfonamide, show potential as inhibitors of human carbonic anhydrase isozymes. Such compounds exhibit varied inhibitory effects against different isozymes, indicating their potential use in therapeutic applications targeting these enzymes (Akbaba et al., 2014).

Antidiabetic Action of Sulfonylureas

Sulfonylurea drugs, which often contain the sulfonamide functional group, are significant in the treatment of non-insulin-dependent diabetes mellitus. These drugs were first discovered during investigations into the antibiotic properties of modified sulfonamides. They exert their effects by increasing insulin secretion from the pancreas, and their development has evolved over generations, with each new generation increasing in potency (Lebovitz & Feinglos, 1978).

Antibacterial Activity of Sulfonamide Derivatives

New sulfonamide derivatives, including methanesulfonicacid hydrazide derivatives, have been synthesized and assessed for their antibacterial activities. Studies have shown these compounds to be effective against various bacterial strains, illustrating the ongoing relevance of sulfonamide groups in developing antibacterial agents (Özdemir et al., 2009).

Computational Chemistry in Evaluating Sulfonamides

Computational chemistry methods have been utilized to study the reactivity of sulfonamide compounds in environmental settings. This approach allows for the prediction of reactive sites and reaction pathways of sulfonamides, aiding in understanding their behavior as emerging pollutants and their potential impacts on the environment (Fu et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methylsulfonylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXKEKFJXAXDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methanesulfonylbutane-1-sulfonamide

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